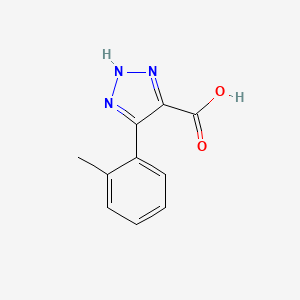amine CAS No. 1179268-16-6](/img/structure/B1487612.png)
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine
Descripción general
Descripción
“(4-Chlorophenyl)(pyridin-2-yl)methylamine” is a chemical compound with the CAS Number: 1179268-16-6. It has a molecular weight of 246.74 . The IUPAC name for this compound is N-[(4-chlorophenyl)(2-pyridinyl)methyl]ethanamine .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(pyridin-2-yl)methylamine” is 1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of (4-Chlorophenyl)(pyridin-2-yl)methylamine , focusing on unique applications:
Diabetes Management
This compound has been found to reduce blood glucose levels, which can be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-HIV Activity
Indole derivatives, which include compounds similar to (4-Chlorophenyl)(pyridin-2-yl)methylamine, have been reported to show potential as anti-HIV agents through molecular docking studies .
Crystallography
The crystal structure of related secondary amines has been determined, which can provide insights into the structural aspects of these compounds and their potential applications in material science .
Coordination Chemistry
Pyridyl imine ligands, which can be derived from compounds like (4-Chlorophenyl)(pyridin-2-yl)methylamine, are popular in coordination chemistry for their ease of synthesis and versatility. They can accommodate metals in various oxidation states and have multiple applications .
Synthesis of N-Heterocycles
This compound has been used in synthetic approaches to create N-(pyridin-2-yl)imidates, which can be further converted into various N-heterocycles like imidazoles and tetrahydropyrimidines. These heterocycles have numerous applications in pharmaceuticals and agrochemicals .
Safety And Hazards
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-2-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-2-16-14(13-5-3-4-10-17-13)11-6-8-12(15)9-7-11/h3-10,14,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONJPXUNPIRBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(pyridin-2-yl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



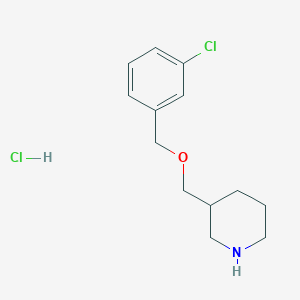

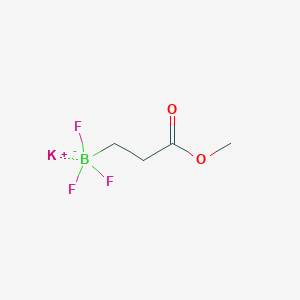
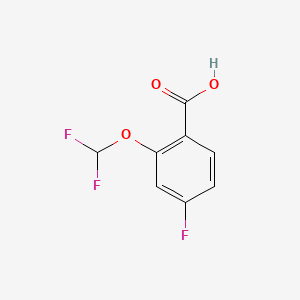
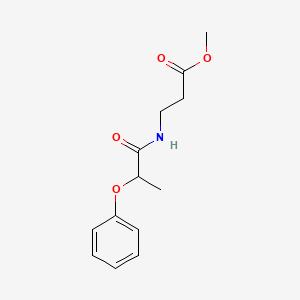
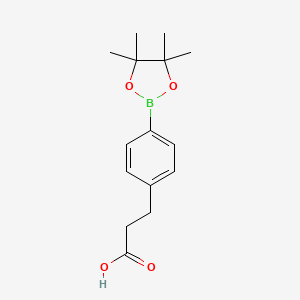
![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
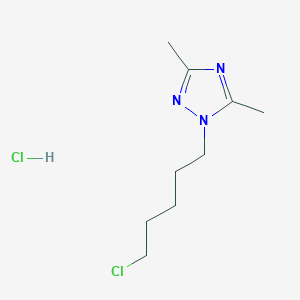
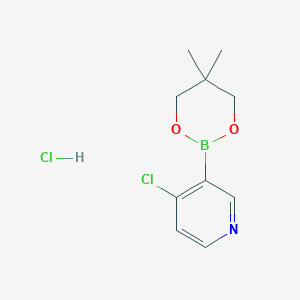
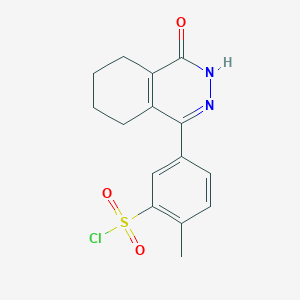
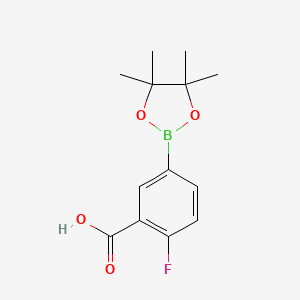
![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
